Cas no 20999-19-3 (2-(3-Ethoxy-2-methoxyphenyl)acetonitrile)
2-(3-Ethoxy-2-methoxyphenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 20999-19-3
- 2-(3-ethoxy-2-methoxyphenyl)acetonitrile
- EN300-1821497
- 2-(3-Ethoxy-2-methoxyphenyl)acetonitrile
-
- Inchi: 1S/C11H13NO2/c1-3-14-10-6-4-5-9(7-8-12)11(10)13-2/h4-6H,3,7H2,1-2H3
- InChI Key: LNMWUDYDCKWCDE-UHFFFAOYSA-N
- SMILES: O(CC)C1=CC=CC(CC#N)=C1OC
Computed Properties
- Exact Mass: 191.094628657g/mol
- Monoisotopic Mass: 191.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 42.2Ų
2-(3-Ethoxy-2-methoxyphenyl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1821497-0.05g |
2-(3-ethoxy-2-methoxyphenyl)acetonitrile |
20999-19-3 | 0.05g |
$612.0 | 2023-09-19 | ||
| Enamine | EN300-1821497-0.1g |
2-(3-ethoxy-2-methoxyphenyl)acetonitrile |
20999-19-3 | 0.1g |
$640.0 | 2023-09-19 | ||
| Enamine | EN300-1821497-0.25g |
2-(3-ethoxy-2-methoxyphenyl)acetonitrile |
20999-19-3 | 0.25g |
$670.0 | 2023-09-19 | ||
| Enamine | EN300-1821497-0.5g |
2-(3-ethoxy-2-methoxyphenyl)acetonitrile |
20999-19-3 | 0.5g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1821497-1.0g |
2-(3-ethoxy-2-methoxyphenyl)acetonitrile |
20999-19-3 | 1g |
$728.0 | 2023-06-02 | ||
| Enamine | EN300-1821497-2.5g |
2-(3-ethoxy-2-methoxyphenyl)acetonitrile |
20999-19-3 | 2.5g |
$1428.0 | 2023-09-19 | ||
| Enamine | EN300-1821497-5.0g |
2-(3-ethoxy-2-methoxyphenyl)acetonitrile |
20999-19-3 | 5g |
$2110.0 | 2023-06-02 | ||
| Enamine | EN300-1821497-10.0g |
2-(3-ethoxy-2-methoxyphenyl)acetonitrile |
20999-19-3 | 10g |
$3131.0 | 2023-06-02 | ||
| Enamine | EN300-1821497-1g |
2-(3-ethoxy-2-methoxyphenyl)acetonitrile |
20999-19-3 | 1g |
$728.0 | 2023-09-19 | ||
| Enamine | EN300-1821497-5g |
2-(3-ethoxy-2-methoxyphenyl)acetonitrile |
20999-19-3 | 5g |
$2110.0 | 2023-09-19 |
2-(3-Ethoxy-2-methoxyphenyl)acetonitrile Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2-(3-Ethoxy-2-methoxyphenyl)acetonitrile
Introduction to 2-(3-Ethoxy-2-methoxyphenyl)acetonitrile (CAS No. 20999-19-3)
2-(3-Ethoxy-2-methoxyphenyl)acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 20999-19-3, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound belongs to the class of substituted benzene derivatives, characterized by its ethoxy and methoxy functional groups, which contribute to its unique chemical properties and reactivity. The presence of an acetonitrile moiety further enhances its utility in various synthetic pathways, particularly in the development of bioactive molecules.
The structural configuration of 2-(3-Ethoxy-2-methoxyphenyl)acetonitrile makes it a valuable building block for medicinal chemists. Its aromatic ring system, coupled with electron-donating substituents, facilitates participation in various chemical reactions such as nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and palladium-catalyzed cross-coupling reactions. These reactions are pivotal in constructing complex molecular architectures essential for drug discovery.
In recent years, 2-(3-Ethoxy-2-methoxyphenyl)acetonitrile has garnered attention in the synthesis of pharmacologically active compounds. For instance, studies have demonstrated its role in the preparation of novel kinase inhibitors, which are critical in targeting diseases such as cancer and inflammatory disorders. The methoxy and ethoxy groups provide opportunities for selective modulation of binding interactions with biological targets, enhancing the potential for developing high-affinity ligands.
Moreover, the compound has been explored in the development of central nervous system (CNS) therapeutics. Research indicates that derivatives of 2-(3-Ethoxy-2-methoxyphenyl)acetonitrile exhibit promising activity in modulating neurotransmitter receptors. The acetonitrile group serves as a handle for further functionalization, allowing chemists to tailor properties such as solubility and metabolic stability. These attributes are crucial for optimizing drug-like characteristics and improving bioavailability.
Recent advancements in computational chemistry have further highlighted the significance of 2-(3-Ethoxy-2-methoxyphenyl)acetonitrile. Molecular modeling studies suggest that this compound can serve as a scaffold for designing molecules with enhanced binding affinity to protein targets. By leveraging virtual screening techniques, researchers can rapidly identify structural analogs with improved pharmacokinetic profiles. This approach underscores the compound's versatility and its potential impact on accelerating drug discovery pipelines.
The synthetic methodologies involving 2-(3-Ethoxy-2-methoxyphenyl)acetonitrile have also seen notable developments. Modern catalytic systems, including transition metal complexes and organocatalysts, have enabled more efficient and sustainable routes to this intermediate. Such innovations align with the growing emphasis on green chemistry principles, reducing waste and minimizing hazardous byproducts.
In summary, 2-(3-Ethoxy-2-methoxyphenyl)acetonitrile (CAS No. 20999-19-3) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable for constructing bioactive molecules across diverse therapeutic areas. As research continues to evolve, this compound is poised to play an even more pivotal role in the development of next-generation therapeutics.
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